2',3'-Isopropylidene-5'-trityluridine

nucleoside protection orthogonal deprotection carbohydrate chemistry

2',3'-Isopropylidene-5'-trityluridine (CAS 10526-27-9) enables orthogonal deprotection: the 5'-O-trityl group is selectively cleaved with CBr₄/MeOH while preserving the 2',3'-O-isopropylidene acetal, a sequence impossible with singly protected analogs. Its dual protection directs LDA lithiation exclusively to the C-6 position for synthesizing 6-substituted uridines. Curated ¹H NMR, ¹³C NMR, and FTIR spectra are publicly available for immediate identity verification upon receipt. Procure from qualified suppliers offering batch-specific purity documentation.

Molecular Formula C31H30N2O6
Molecular Weight 526.6 g/mol
CAS No. 10526-27-9
Cat. No. B11967988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Isopropylidene-5'-trityluridine
CAS10526-27-9
Molecular FormulaC31H30N2O6
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C
InChIInChI=1S/C31H30N2O6/c1-30(2)38-26-24(37-28(27(26)39-30)33-19-18-25(34)32-29(33)35)20-36-31(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19,24,26-28H,20H2,1-2H3,(H,32,34,35)
InChIKeyXVGDBKLBNXKLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Isopropylidene-5'-trityluridine (CAS 10526-27-9): Orthogonal Protection Strategy and Verified Intermediate Properties for Nucleoside Research and Sourcing


2',3'-Isopropylidene-5'-trityluridine (CAS 10526-27-9) is a protected uridine derivative belonging to the 2',3'-O-isopropylidene-5'-O-trityl nucleoside class, with molecular formula C31H30N2O6 and molecular weight 526.58 g/mol [1]. This compound incorporates an acid-labile 5'-O-trityl (triphenylmethyl) protecting group in combination with an acid-labile 2',3'-O-isopropylidene acetal, enabling orthogonal deprotection sequences when paired with appropriate reagent systems [2]. Reference-quality 1H NMR, 13C NMR, and FTIR spectra are available in curated spectral libraries, facilitating unambiguous identity confirmation in procurement and quality control workflows [3].

Why 2',3'-Isopropylidene-5'-trityluridine Cannot Be Interchanged with Singly Protected or Unprotected Uridine Analogs


Interchanging 2',3'-isopropylidene-5'-trityluridine with 5'-O-trityluridine (CAS 6554-10-5), 2',3'-O-isopropylideneuridine, or unprotected uridine introduces divergent reactivity profiles and unpredictable synthetic outcomes. The dual protection pattern uniquely blocks both the 2',3'-cis-diol and the 5'-primary hydroxyl simultaneously, enabling chemistry at the C-5 or C-6 positions of the uracil base while preventing undesired side reactions at the ribose moiety [1]. Critically, the two acid-labile protecting groups exhibit differential lability to specific reagents—the 5'-O-trityl group can be selectively cleaved by CBr4/MeOH while leaving the isopropylidene acetal intact, a selectivity that 5'-O-trityluridine alone cannot demonstrate [2]. Conversely, in drug discovery contexts where biological target engagement is evaluated, the isopropylidene moiety has been shown to alter enzymatic inhibitory potency compared to unprotected derivatives, with quantitative differences measured in enzymatic glucuronidation assays [3]. Substituting a singly protected analog therefore compromises both synthetic versatility and interpretability of biological activity data.

2',3'-Isopropylidene-5'-trityluridine: Quantitative Differentiation Evidence Against Closest Analogs


Selective 5'-O-Trityl Deprotection While Preserving 2',3'-O-Isopropylidene Acetal Integrity

2',3'-Isopropylidene-5'-trityluridine demonstrates orthogonal deprotection behavior: the 5'-O-trityl ether can be selectively cleaved by CBr4 in refluxing methanol under neutral conditions, while the 2',3'-O-isopropylidene acetal remains unaffected [1]. This selectivity enables sequential unmasking of hydroxyl groups in synthetic pathways. In contrast, analogs such as 2',3'-O-isopropylidene-5'-O-acetyluridine or 2',3',5'-tri-O-acetyluridine lack the trityl group and thus cannot achieve this orthogonal selectivity.

nucleoside protection orthogonal deprotection carbohydrate chemistry synthetic methodology

Differential Enzymatic Inhibitory Potency of Isopropylidene-Protected vs. Unprotected Uridine Derivatives in UGT Assays

In a comparative study of UGT inhibitors, isopropylidene-protected uridine derivatives exhibited different inhibitory profiles compared to their unprotected counterparts [1]. In the photoaffinity labeling system, inhibitors containing the isopropylidene moiety were less effective than unprotected derivatives. However, the protected forms were, with one exception, more potent inhibitors of enzymatic glucuronidation activity [1]. For a serine derivative of isopropylideneuridine, I50 values of 0.45 mM against 4-nitrophenol glucuronidation and 0.22 mM against phenolphthalein glucuronidation were quantified, with apparent Ki values of 150 μM and 120 μM respectively toward 4-NP and UDP-glucuronic acid [2].

UGT inhibition uridine analogs enzymatic assay structure-activity relationship

C-6 Lithiation Regioselectivity of 2',3'-O-Isopropylideneuridine Framework vs. Unprotected Uridine

The 2',3'-O-isopropylideneuridine scaffold undergoes lithiation exclusively at the C-6 position of the uracil base when treated with lithium diisopropylamide (LDA) [1]. This regioselectivity enables controlled C-6 functionalization without competing reactions at the ribose hydroxyls. Unprotected uridine would present multiple lithiation sites (2'-OH, 3'-OH, 5'-OH, and base positions), leading to complex product mixtures. This regioselective lithiation has been exploited in the synthesis of 6-formyl-2',3'-O-isopropylidene-5'-O-trityluridine in approximately 41% yield [2].

C-6 functionalization lithiation nucleoside modification regioselectivity

Acid-Mediated Chemoselective Deprotection of 5'-Trityl vs. 2',3'-Isopropylidene in Ribonucleoside Series

Treatment of 2',3'-isopropylidene-5'-trityl-protected ribonucleosides with different acids yields differential deprotection outcomes depending on the base moiety [1]. In the alpha-indole ribonucleoside series, formic acid/ether at room temperature afforded 2',3'-deprotected products, whereas in the alpha-benzimidazole series the same conditions produced exclusively 5'-deprotected ribonucleosides without any 2',3'-deprotected products [1]. This base-dependent chemoselectivity demonstrates that the isopropylidene and trityl protecting groups in this scaffold are not equivalently labile across all contexts.

chemoselective deprotection acid-labile protecting groups ribonucleosides formic acid

Phosphorylation Reactivity of 2',3'-O-Isopropylidene Nucleosides: Base-Dependent Yield Variation

Phosphorylation of 2',3'-O-isopropylidene nucleosides with phosphoryl chloride yields 5'-nucleotides in good yields for adenosine, inosine, and guanosine derivatives, while the xanthosine derivative reacted very slowly [1]. This base-dependent reactivity difference is a critical consideration for those selecting protected nucleoside intermediates for 5'-phosphate synthesis. 2',3'-O-isopropylidene protection enables phosphorylation in the absence of organic solvent, with yields enhanced by controlled partial hydrolysis of phosphoryl chloride [2].

5'-nucleotide synthesis phosphorylation nucleoside protection yield optimization

Verified Spectral Reference Data for Identity Confirmation and Quality Control

2',3'-Isopropylidene-5'-trityluridine has curated reference spectra in authoritative spectral libraries, including 1H NMR, 13C NMR, and FTIR data [1]. The NMR spectra were acquired in chloroform-d with TMS reference using a Varian CFT-20 spectrometer; the FTIR spectrum was obtained using the KBr wafer technique [1]. This spectral documentation enables rapid identity confirmation and purity assessment upon receipt, reducing analytical overhead compared to sourcing analogs that lack published reference spectra. Molecular weight is 526.58 g/mol with exact mass 526.210387 g/mol [1].

NMR spectroscopy FTIR quality control identity verification spectral database

2',3'-Isopropylidene-5'-trityluridine: Evidence-Based Procurement Scenarios for Research and Industrial Use


Multi-Step Synthesis Requiring Sequential Deprotection of 5'-Hydroxyl Before 2',3'-Diol Unmasking

In synthetic pathways requiring 5'-hydroxyl liberation while preserving 2',3'-protection, 2',3'-isopropylidene-5'-trityluridine provides a validated orthogonal deprotection strategy [1]. Treatment with CBr4/MeOH selectively cleaves the trityl ether while the isopropylidene acetal remains intact, enabling 5'-functionalization (e.g., phosphorylation, conjugation, or linker attachment) before final global deprotection [1]. This sequential approach is not achievable with 2',3'-O-isopropylideneuridine alone or with 5'-O-trityluridine lacking the 2',3'-protection. Applications include the synthesis of 5'-modified oligonucleotides, nucleoside prodrugs, and bioconjugates where the 2',3'-cis-diol must remain protected during 5'-derivatization [2].

Synthesis of 6-Substituted Uridine Derivatives via Regioselective C-6 Lithiation

The 2',3'-O-isopropylidene protection in this compound directs lithiation exclusively to the C-6 position of the uracil base when treated with LDA [1]. This regioselectivity is essential for synthesizing 6-substituted uridine analogs, including 6-formyl derivatives (~41% yield via lithiation/formylation sequence [2]), 6-aminoalkyl uridines, and 6-carboxypropyl uridines. The 5'-O-trityl group simultaneously protects the primary hydroxyl during these manipulations. Researchers developing modified uridines for antiviral, anticancer, or RNA biochemistry applications benefit from this defined regioselectivity, which would be compromised with partially protected or unprotected starting materials [1].

UGT Inhibition Studies Requiring Isopropylidene-Modulated Biological Activity

For researchers investigating UDP-glucuronosyltransferase (UGT) inhibition or evaluating uridine-based probes, the isopropylidene protection in this scaffold is not biologically inert [1]. Comparative data show that isopropylidene-protected derivatives exhibit differential inhibitory potency compared to unprotected analogs: protected forms were less effective in photoaffinity labeling assays but more potent in enzymatic glucuronidation assays [1]. In related studies, isopropylideneuridine derivatives achieved I50 values of 0.45 mM and 0.22 mM against 4-NP and PPh glucuronidation, respectively [2]. Researchers developing UGT inhibitors or studying uridine recognition by UGT isoforms should consider 2',3'-isopropylidene-5'-trityluridine as a scaffold for structure-activity relationship exploration, as the protection pattern directly modulates target engagement [1] [2].

Quality-Controlled Procurement for Analytical Method Development and Reference Standard Use

2',3'-Isopropylidene-5'-trityluridine benefits from publicly available, curated reference spectra (1H NMR, 13C NMR, FTIR) in the KnowItAll spectral library, with clearly documented acquisition conditions (CDCl3 solvent, TMS reference, Varian CFT-20 spectrometer for NMR; KBr wafer technique for FTIR) [1]. This documented spectral profile enables immediate identity verification upon receipt without requiring independent structure elucidation. For analytical laboratories developing HPLC methods, LC-MS assays, or stability-indicating methods, having verified spectral references reduces method development time and ensures accurate peak assignment. The compound's defined molecular weight (526.58 g/mol) and exact mass (526.210387 g/mol) support precise mass spectrometric analysis [1].

Technical Documentation Hub

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